molecular formula C9H15N3O B13065725 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13065725
M. Wt: 181.23 g/mol
InChI Key: VLOBFKGCBIYAAD-UHFFFAOYSA-N
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Description

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a high-purity organic compound supplied for life science and chemical research. This molecule features a pyrazol-3-amine core, a scaffold recognized in medicinal chemistry and chemical biology for its potential as a building block and its role in probing biological systems . Compounds within this chemical class have demonstrated significant research value, particularly in structural biology and fragment-based drug discovery (FBDD). For instance, closely related pyrazol-3-amine derivatives have been identified as effective fragments in crystallographic screening campaigns against protein targets such as endothiapepsin, serving as starting points for the development of more potent inhibitors . The structural motif of a tetrahydrofuran (oxolane) ring linked to the pyrazole nitrogen may influence the compound's physicochemical properties and its interaction with biological targets. American Elements, a global supplier of life science materials, provides this and similar compounds in various grades and purities (including 99%, 99.9%, and higher) to support diverse research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is supplied with comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet (SDS). Standard bulk packaging includes palletized pails and drums, while research quantities may be packaged under argon or vacuum to ensure stability .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)

InChI Key

VLOBFKGCBIYAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCOC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves:

  • Step 1: Preparation of the Pyrazol-3-amine Core

    • Starting from 1H-pyrazol-3-amine derivatives, which can be commercially available or synthesized via known methods involving cyclization of hydrazines with 1,3-dicarbonyl compounds.
  • Step 2: Alkylation with Oxolan-3-ylmethyl Halides

    • The key step is nucleophilic substitution where the pyrazole nitrogen (N1) acts as a nucleophile.
    • The alkylating agent is typically an oxolan-3-ylmethyl halide (e.g., bromide or chloride).
    • This reaction is conducted under basic conditions to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
  • Step 3: Optimization of Reaction Conditions

    • Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reagents and facilitate the substitution.
    • Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to generate the nucleophilic species.
    • Reaction temperatures are controlled (typically room temperature to moderate heating) to balance reaction rate and selectivity.

Detailed Preparation Methodology

Step Reagents & Conditions Purpose/Outcome Notes
1 1H-pyrazol-3-amine (starting material) Provides the pyrazole core with an amine group Commercially available or synthesized
2 Oxolan-3-ylmethyl bromide or chloride Alkylating agent introducing the oxolan-3-ylmethyl substituent Must be pure and well-characterized
3 Base: K2CO3 or NaH Deprotonates pyrazole N1 to form nucleophile Base choice affects reaction rate
4 Solvent: DMF or THF Polar aprotic solvent to dissolve reactants Solvent choice influences yield
5 Temperature: 25-80 °C Controlled heating to optimize substitution Higher temps may increase side reactions
6 Reaction time: Several hours (4-24 h) Ensures complete conversion Monitored by TLC or HPLC
7 Workup: Extraction, washing, purification (chromatography or recrystallization) Isolates and purifies the target compound Purity critical for biological applications

Mechanistic Insights

  • The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the pyrazole nitrogen attacks the electrophilic carbon attached to the halide in the oxolan-3-ylmethyl halide.
  • The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity.
  • The tetrahydrofuran ring (oxolan) remains intact during the reaction, preserving the stereochemistry at the 3-position if chiral.

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing base strength and solvent polarity is crucial to maximize yield and minimize side reactions such as over-alkylation or decomposition.
  • Stereochemical Considerations: If the oxolan-3-ylmethyl halide is chiral, the reaction conditions must preserve stereochemistry; mild conditions are preferred.
  • Scalability: The method is amenable to scale-up with proper control of temperature and stirring to ensure homogeneity.
  • Stability: The product is generally stable under ambient conditions but should be stored under inert atmosphere to prevent degradation.

Summary Table of Preparation Methods

Method Aspect Details Comments
Starting Material 1H-pyrazol-3-amine Commercial or lab-synthesized
Alkylating Agent Oxolan-3-ylmethyl bromide or chloride Must be freshly prepared or purified
Base Potassium carbonate or sodium hydride NaH more reactive but requires careful handling
Solvent DMF or THF DMF preferred for higher polarity
Temperature Range 25-80 °C Depends on reactivity and substrate stability
Reaction Time 4-24 hours Monitored by chromatographic techniques
Purification Chromatography or recrystallization Ensures high purity for downstream applications
Reaction Mechanism Nucleophilic substitution (S_N2) Clean and efficient
Yield Range Typically moderate to high (50-85%) Dependent on optimization

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
  • Structure : Replaces the oxolane group with a 4-methylpyrazole moiety.
  • Key Data :
    • Molecular Formula: C₉H₁₂N₄ (vs. C₉H₁₃N₃O for the target compound).
    • Purity: 95% (identical to the target compound) .
5-(3-Oxetanyl)-1H-pyrazol-3-amine
  • Structure : Features an oxetane ring (3-membered cyclic ether) instead of oxolane.
  • Key Data: Molecular Formula: C₆H₉N₃O (smaller ring size than oxolane). CAS No.: 1425932-06-4 .
  • Implications : The strained oxetane ring may confer higher metabolic stability compared to oxolane, a hypothesis supported by trends in fragment-based drug design.
3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • Structure : Aryl-substituted (phenyl group) at the 1-position.
  • Key Data: CAS No.: 1131-18-6; used in life science research .
  • Implications : The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.

Functional Group and Pharmacophore Analysis

Amino Group Positioning
  • The 3-amino group in the target compound is conserved across analogs (e.g., 5-(3-oxetanyl)-1H-pyrazol-3-amine ), suggesting its role as a hydrogen bond donor critical for target binding.
Oxygen-Containing Substituents
  • Oxolane vs. Oxetane’s higher ring strain may increase reactivity or metabolic stability .

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight Purity Key Substituent Potential Application
Target Compound C₉H₁₃N₃O 179.22 g/mol 95% Oxolane-methyl Drug discovery (hypothesized)
5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂N₄ 176.23 g/mol 95% 4-Methylpyrazole Materials science
5-(3-Oxetanyl)-1H-pyrazol-3-amine C₆H₉N₃O 139.16 g/mol N/A Oxetane Metabolic studies
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 g/mol N/A Phenyl Neuroscience research

Commercial Availability and Pricing

  • Target Compound: Not explicitly listed in the evidence, but analogs like 5-Methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine (Ref: 3D-GQB34920) are priced at €516/50 mg, indicating high cost due to complex synthesis .

Biological Activity

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

Molecular Formula : C8_8H13_{13}N3_3O
Molecular Weight : 167.21 g/mol
IUPAC Name : this compound

The compound features a unique structure that includes a methyl group and an oxolan ring, contributing to its distinct chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with oxolan-3-ylmethanol. The reaction conditions often require a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate product formation. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action may involve the inhibition of specific enzymes or receptors, which contributes to its observed effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is necessary to elucidate the precise molecular targets involved .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with specific proteins and enzymes. These studies are crucial for understanding how the compound exerts its biological effects and could lead to the identification of new therapeutic targets .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural Features
4-Methyl-1H-pyrazoleLacks oxolan ring; simpler pyrazole structure
3-Methyl-1H-pyrazoleDifferent substitution pattern on the pyrazole ring
1-(Oxolan-3-yl)methyl)-1H-pyrazoleSimilar oxolan group but different pyrazole position

This table highlights how the combination of both the oxolan ring and methyl substitution on the pyrazole moiety in 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amines confers distinct chemical reactivity and biological properties compared to similar compounds .

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